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Abstract
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a

key enzyme in the final step of triglyceride (TG) synthesis.[1] This technical guide provides an

in-depth analysis of AZD7687's mechanism of action, focusing on its role in the inhibition of

lipid absorption. Through a comprehensive review of preclinical and clinical data, this document

outlines the pharmacodynamics of AZD7687, its impact on postprandial lipemia, and the

associated physiological responses. Detailed experimental protocols and quantitative data from

key studies are presented to provide a practical resource for researchers in the field of

metabolic diseases.

Introduction
Elevated postprandial triglyceride levels are a significant risk factor for cardiovascular disease

and are a characteristic feature of metabolic disorders such as obesity and type 2 diabetes.[2]

The intestinal absorption of dietary fats and their subsequent packaging into chylomicrons for

transport in the bloodstream are critical processes in lipid metabolism.[2] Diacylglycerol O-

acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of

triglycerides from diacylglycerol and fatty acyl-CoA.[3] Its high expression in the small intestine

makes it a prime therapeutic target for modulating lipid absorption.[4]
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AZD7687 is a selective and reversible inhibitor of DGAT1, developed to explore the therapeutic

potential of DGAT1 inhibition.[5] This guide details the scientific evidence demonstrating the

role of AZD7687 in attenuating lipid absorption, providing a valuable resource for the scientific

community.

Mechanism of Action
AZD7687 exerts its pharmacological effect by directly inhibiting the enzymatic activity of

DGAT1. By blocking this enzyme, AZD7687 prevents the esterification of diacylglycerol to

triglyceride in the enterocytes of the small intestine.[1] This inhibition leads to a reduction in the

synthesis of triglycerides available for packaging into chylomicrons, the primary lipoproteins

responsible for transporting dietary lipids from the intestine into the circulation.[4]

Consequently, the secretion of chylomicrons from the enterocytes is diminished, resulting in a

blunted postprandial increase in plasma triglyceride levels.[2][6]

Signaling Pathway of DGAT1 Inhibition in the Intestine
The inhibition of DGAT1 by AZD7687 not only affects lipid metabolism directly but also

influences gut hormone secretion. The accumulation of lipid intermediates, such as fatty acids

and/or their derivatives, within the enteroendocrine L-cells is thought to stimulate the release of

glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[5] One proposed mechanism involves

the activation of G-protein coupled receptor 119 (GPR119), a receptor for lipid derivatives like

oleoylethanolamide (OEA). Activation of GPR119 in L-cells leads to an increase in intracellular

cyclic AMP (cAMP), which in turn promotes the secretion of GLP-1 and PYY.[7] These

hormones play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.
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Caption: Signaling Pathway of AZD7687 in an Enteroendocrine L-Cell.
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Quantitative Data
The efficacy of AZD7687 in inhibiting lipid absorption has been quantified in several clinical

studies. The following tables summarize the key in vitro and clinical data.

Table 1: In Vitro Potency of AZD7687
Parameter Species Value Reference

IC₅₀ Human DGAT1 80 nM [5]

Table 2: Pharmacodynamic Effects of Single Ascending
Doses of AZD7687 in Healthy Male Subjects

Dose

Reduction in
Postprandial
Incremental TAG
AUC (Area Under
the Curve)

Gastrointestinal
Side Effects

Reference

1-2 mg Not specified Not specified [1]

5 mg
>75% (p < 0.0001 vs.

placebo)

Nausea, vomiting,

diarrhea
[1]

10 mg
>75% (p < 0.0001 vs.

placebo)

Increased incidence

and severity
[1]

20 mg
>75% (p < 0.0001 vs.

placebo)
Dose-limiting [1]

Note: The study also included doses up to 60 mg, but dose escalation was limited by

gastrointestinal side effects.[1]

Table 3: Effects of Multiple Doses of AZD7687 in
Overweight/Obese Men
| Dose | Change in Postprandial Serum TAG | Change in Plasma GLP-1 and PYY Levels |

Gastrointestinal Side Effects | Reference | | :--- | :--- | :--- | :--- | | 1 mg/day | Not significant | Not
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significant | Similar to placebo |[5] | | 2.5 mg/day | Not significant | Not significant | Similar to

placebo |[5] | | 5 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant

increase (p < 0.001) | Increased incidence |[5] | | 10 mg/day | Dose-dependent reduction (p <

0.01 vs. placebo) | Significant increase (p < 0.001) | High incidence, leading to discontinuation |

[5] | | 20 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p <

0.001) | High incidence, leading to discontinuation |[5] |

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

effects of AZD7687.

In Vitro DGAT1 Enzyme Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the activity of the DGAT1 enzyme in a

cell-free system.

Objective: To determine the IC₅₀ of AZD7687 for DGAT1.

Materials:

Human small intestinal microsomal preparation (as a source of DGAT1)

Dioleoyl glycerol (substrate)

Palmitoleoyl Coenzyme A (CoA) (substrate)

AZD7687 (test compound)

Tris-HCl buffer with MgCl₂

Bovine Serum Albumin (BSA)

DMSO (for dissolving compounds)

Scintillation fluid and counter (if using radiolabeled substrates) or LC-MS for product

quantification.
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Protocol:

Substrate Preparation: Dissolve dioleoyl glycerol in DMSO and dilute to a working

concentration (e.g., 600 μM) in Tris/MgCl₂ buffer. Dissolve palmitoleoyl CoA in an appropriate

solvent (e.g., 1.5% acetone in water) to a working concentration (e.g., 150 μM).[8]

Microsome Preparation: Dilute the human intestinal microsomes to a working concentration

(e.g., 25 μg/mL) in Tris/MgCl₂ buffer containing BSA.[8]

Compound Preparation: Prepare a serial dilution of AZD7687 in DMSO.

Reaction Mixture: In a microcentrifuge tube or well of a microplate, combine the palmitoleoyl

CoA and dioleoyl glycerol solutions.

Initiation of Reaction: Add the diluted microsomes to the substrate mixture to initiate the

enzymatic reaction.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[8]

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of

chloroform and methanol).

Product Quantification: The product, triglyceride, can be quantified using various methods. A

common approach is to use a radiolabeled substrate (e.g., [¹⁴C]-palmitoleoyl CoA) and

measure the incorporation of radioactivity into the triglyceride fraction after separation by

thin-layer chromatography (TLC). Alternatively, non-radioactive methods coupled with liquid

chromatography-mass spectrometry (LC-MS) can be used for product quantification.

Data Analysis: Calculate the percentage of inhibition for each concentration of AZD7687 and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Oral Fat Tolerance Test (OFTT) in Humans
The OFTT is a clinical procedure to assess postprandial lipemia.

Objective: To evaluate the effect of AZD7687 on postprandial triglyceride excursion.

Protocol:
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Subject Preparation: Subjects fast for a minimum of 10-12 hours overnight.[9]

Baseline Blood Sample: A fasting blood sample is collected to measure baseline triglyceride

levels.

Drug Administration: Subjects receive a single oral dose of AZD7687 or placebo.

Standardized High-Fat Meal: After a specified time following drug administration, subjects

consume a standardized high-fat meal. The composition of the meal is critical for

consistency. A typical meal might contain approximately 75g of fat, 25g of carbohydrates,

and 10g of protein.[9] In the AZD7687 trials, meals with 60% and 45% fat energy content

were used.[1][5]

Postprandial Blood Sampling: Blood samples are collected at regular intervals for up to 8

hours after the meal (e.g., at 1, 2, 3, 4, 6, and 8 hours).[1]

Triglyceride Measurement: Plasma or serum triglyceride concentrations are measured in

each sample using standard enzymatic assays.

Data Analysis: The postprandial triglyceride response is assessed by calculating the

incremental Area Under the Curve (iAUC) for the triglyceride concentration over time. The

percentage reduction in iAUC in the AZD7687 group compared to the placebo group is a

measure of the drug's efficacy.
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Caption: General Workflow for an Oral Fat Tolerance Test (OFTT).

Quantification of AZD7687 in Human Plasma by LC-
MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for quantifying drugs in biological matrices.
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Objective: To determine the pharmacokinetic profile of AZD7687.

General Protocol Outline:

Sample Preparation:

Thaw frozen plasma samples.

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol)

containing an internal standard (a structurally similar compound to AZD7687).

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube or plate.

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

LC Separation:

Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

Use a gradient elution with two mobile phases (e.g., an aqueous phase with a modifier like

formic acid and an organic phase like acetonitrile) to separate AZD7687 from other

plasma components.

MS/MS Detection:

The eluent from the LC column is introduced into the mass spectrometer.

Use electrospray ionization (ESI) in positive ion mode.

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This

involves selecting the precursor ion (the molecular ion of AZD7687) and a specific product

ion generated by its fragmentation. This provides high specificity.

Quantification:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generate a calibration curve using known concentrations of AZD7687 spiked into blank

plasma.

Quantify the concentration of AZD7687 in the study samples by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.

Measurement of Plasma GLP-1 and PYY by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying

hormones in plasma.

Objective: To measure the effect of AZD7687 on postprandial GLP-1 and PYY levels.

General Protocol Outline (Sandwich ELISA):

Plate Coating: A microplate is pre-coated with a capture antibody specific for GLP-1 or PYY.

Sample and Standard Incubation: Plasma samples and a series of known standards of the

hormone are added to the wells. The hormone in the samples and standards binds to the

capture antibody.

Washing: The plate is washed to remove unbound components.

Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different

epitope on the hormone, is added to the wells, forming a "sandwich" with the captured

hormone.

Washing: The plate is washed again.

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is

added, which binds to the biotin on the detection antibody.

Washing: A final wash step is performed.

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the

HRP enzyme into a colored product.

Reaction Termination: The reaction is stopped by adding an acid solution.
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Absorbance Measurement: The absorbance of each well is read using a microplate reader at

a specific wavelength.

Quantification: The concentration of the hormone in the samples is determined by comparing

their absorbance to the standard curve generated from the known standards.

Discussion and Future Directions
The data presented in this guide clearly demonstrate that AZD7687 is a potent inhibitor of

DGAT1 that effectively reduces postprandial triglyceride excursion by inhibiting intestinal lipid

absorption.[1] This proof-of-mechanism is a significant finding for the development of DGAT1

inhibitors as a therapeutic class. The observed increase in GLP-1 and PYY secretion with

AZD7687 treatment suggests additional potential metabolic benefits beyond lipid lowering,

such as improved glycemic control and appetite suppression.[5]

However, the clinical development of AZD7687 has been hampered by significant dose- and

diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][5] These

adverse events have limited the therapeutic window of the compound. The accumulation of

unabsorbed fats in the gastrointestinal tract is the likely cause of these side effects.

Future research in this area could focus on several key aspects:

Development of second-generation DGAT1 inhibitors: The goal would be to design

molecules with a more favorable therapeutic index, potentially with tissue-specific targeting

to the intestine to minimize systemic side effects.

Combination therapies: Combining a lower, better-tolerated dose of a DGAT1 inhibitor with

other metabolic agents, such as DPP-4 inhibitors (which enhance the action of GLP-1), could

be a viable strategy.

Dietary modifications: Investigating the impact of different dietary fat compositions on the

efficacy and tolerability of DGAT1 inhibitors could help in designing effective treatment

regimens.

Conclusion
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AZD7687 has been a valuable pharmacological tool for understanding the role of DGAT1 in

human lipid metabolism. Its potent inhibition of lipid absorption and its effects on gut hormone

secretion have provided strong validation for DGAT1 as a therapeutic target. While the

gastrointestinal side effects of AZD7687 have posed a significant challenge, the knowledge

gained from its investigation will undoubtedly guide the future development of safer and more

effective therapies for metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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